molecular formula C14H11N3O4S B4184757 N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4184757
M. Wt: 317.32 g/mol
InChI Key: ZUOQSYLYVSHUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as ABOS, is a fluorescent probe used in scientific research. ABOS is a derivative of benzoxadiazole and sulfonamide, which makes it a unique compound with various applications in biochemistry and physiology.

Mechanism of Action

ABOS works by binding to biomolecules, such as proteins and lipids, and emitting fluorescence when excited by light. The fluorescence emitted by ABOS is sensitive to the microenvironment of the biomolecule it is bound to, which makes it a valuable tool for studying the behavior of biomolecules in living cells. The mechanism of action of ABOS is well understood, which makes it a reliable compound for scientific research.
Biochemical and Physiological Effects:
ABOS has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with the normal functioning of cells. ABOS is a safe compound to use in scientific research, which makes it a popular choice for researchers.

Advantages and Limitations for Lab Experiments

The advantages of using ABOS in lab experiments include its simplicity, efficiency, and versatility. ABOS is easy to synthesize, which makes it a cost-effective compound. It is also a versatile compound that can be used in a wide range of scientific research applications. The limitations of using ABOS in lab experiments include its sensitivity to environmental factors, such as pH and temperature. ABOS is also sensitive to the presence of other compounds, which can interfere with its fluorescence emission.

Future Directions

There are many future directions for research on ABOS. One direction is to develop new derivatives of ABOS that have improved properties, such as increased fluorescence intensity and sensitivity. Another direction is to study the interaction between ABOS and different biomolecules, such as DNA and RNA. This can help in the development of new diagnostic tools and therapies for various diseases. Additionally, the use of ABOS in live-cell imaging is an area of active research, with many potential applications in cell biology and medicine.
Conclusion:
In conclusion, ABOS is a valuable compound in scientific research, with a wide range of applications in biochemistry and physiology. Its simplicity, efficiency, and versatility make it a popular compound for researchers. ABOS works by binding to biomolecules and emitting fluorescence when excited by light. It has no known biochemical or physiological effects on living cells and is a safe compound to use in scientific research. The future directions for research on ABOS are numerous, with many potential applications in cell biology and medicine.

Scientific Research Applications

ABOS is widely used as a fluorescent probe in scientific research. It is used to study the behavior of proteins, lipids, and other biomolecules in living cells. ABOS is also used to study the interaction between drugs and proteins, which can help in the development of new drugs. ABOS is a versatile compound that can be used in a wide range of scientific research applications.

properties

IUPAC Name

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9(18)10-5-2-3-6-11(10)17-22(19,20)13-8-4-7-12-14(13)16-21-15-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOQSYLYVSHUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.